Fobrepodacin, also known as SPR720, is a novel antibacterial compound primarily developed for the treatment of infections caused by non-tuberculous mycobacteria and multidrug-resistant strains of Mycobacterium tuberculosis. It is an orally bioavailable prodrug of SPR719, which functions as an inhibitor of the bacterial DNA gyrase B and ParE, enzymes critical for DNA replication in bacteria. The emergence of resistant strains of M. tuberculosis has necessitated the development of new therapeutic agents like Fobrepodacin, which has demonstrated efficacy comparable to existing treatments such as moxifloxacin .
The synthesis of Fobrepodacin involves several key steps to convert precursor compounds into the active prodrug. The technical details include:
The specific conditions and reagents used during the synthesis are crucial for optimizing the yield and activity of Fobrepodacin.
Fobrepodacin has a complex molecular structure characterized by its unique arrangement of atoms that allows it to effectively inhibit bacterial DNA gyrase. Key structural features include:
The molecular structure can be represented in various formats, including 2D and 3D models, which illustrate the spatial arrangement of atoms and functional groups.
Fobrepodacin undergoes several chemical reactions that are essential for its antibacterial activity:
The reaction kinetics and mechanisms involved in the conversion from Fobrepodacin to SPR719 are critical for understanding its pharmacodynamics.
Fobrepodacin's mechanism of action involves:
Studies have shown that Fobrepodacin exhibits potent bactericidal activity comparable to established antibiotics, making it a valuable candidate in treating resistant infections.
Fobrepodacin possesses several notable physical and chemical properties:
Characterization studies using techniques such as NMR spectroscopy and mass spectrometry provide detailed insights into its purity and structural integrity.
Fobrepodacin is primarily used in scientific research focused on developing new treatments for tuberculosis and other mycobacterial infections. Its applications include:
The discovery of fobrepodacin disodium (SPR720) originated from systematic efforts to target bacterial DNA gyrase B (GyrB), an essential ATP-dependent enzyme in DNA replication lacking human homologs. Early aminobenzimidazole scaffolds were identified through high-throughput screening against Mycobacterium tuberculosis (Mtb) GyrB, but exhibited poor pharmacokinetic properties. Structure-guided optimization focused on enhancing mycobacterial potency and oral bioavailability. Key modifications included:
These rational design iterations produced SPR719, the active metabolite generated after in vivo dephosphorylation of SPR720. SPR719 demonstrated nanomolar inhibition (MIC: 0.06–0.5 µg/mL against Mtb and MAC isolates) and avoided cross-resistance with fluoroquinolones by targeting the ATP-binding pocket rather than the DNA cleavage domain [1] [6]. In murine models, SPR720 (100 mg/kg/day) reduced pulmonary Mtb burden by 2.5-log CFU—comparable to isoniazid—validating the aminobenzimidazole chemotype's in vivo efficacy [1] [8].
Vertex Pharmaceuticals pioneered SPR720's core chemical scaffold (pVXc-486) through its proprietary antibacterial discovery platform focused on structurally novel enzyme inhibitors. The platform employed:
Vertex optimized pVXc-486 (later designated SPR719) for broad-spectrum antimycobacterial activity, demonstrating efficacy against Mtb, MAC, and M. abscessus in biochemical and whole-cell assays. However, Vertex deprioritized the compound due to strategic refocusing, enabling its out-licensing [3] [5]. The chemical space explored during this phase established aminobenzimidazoles as a distinct class from quinolone-based gyrase inhibitors, mitigating off-target effects [1].
Spero Therapeutics acquired SPR720 (then pVXc-486) from Vertex in 2016, recognizing its potential for nontuberculous mycobacterial (NTM) infections. Spero advanced the prodrug through comprehensive preclinical development:
Table 1: Key Preclinical Properties of SPR720/SPR719
| Parameter | Findings | Significance |
|---|---|---|
| MIC90 vs Mtb/MAC | 0.12 µg/mL / 0.25 µg/mL | Potency against drug-resistant strains |
| Oral Bioavailability (SPR720) | >80% in rodents | Suitable for oral therapy |
| Lung Penetration (SPR719) | Epithelial lining fluid:plasma ratio = 19.87 | Effective for pulmonary infections |
| Murine Efficacy (CFU reduction) | 2.5-log in Mtb models | Comparable to first-line TB drugs |
In June 2019, Spero Therapeutics entered a strategic collaboration with the Bill & Melinda Gates Medical Research Institute (Gates MRI) to develop SPR720 for tuberculosis in low- and middle-income countries (LMICs). The agreement featured:
This alliance recognized SPR720's potential to address WHO's critical-priority TB indications. Gates MRI initiated preclinical studies evaluating SPR720 in combination regimens, with emphasis on sterilizing activity in persistent infections [1] [7].
SPR720's clinical development faced regulatory challenges during its Phase 2 trial for MAC pulmonary disease (NCT04553406):
Table 2: Clinical Development Timeline for SPR720
| Date | Event | Outcome |
|---|---|---|
| March 2021 | FDA places clinical hold on Phase 2 MAC trial | Trial paused pending toxicology clarification |
| January 2022 | FDA lifts clinical hold | Trial resumes with protocol amendments |
| December 2022 | Spero terminates Phase 2 trial | Business decision; no safety/efficacy concerns |
| Q4 2024 (Planned) | Phase 2a trial (NCT05496374) topline data expected | Active study for MAC pulmonary disease |
As of mid-2025, SPR720 remains in active development for NTM infections under a Phase 2a trial (NCT05496374), with data anticipated in late 2024 [6]. The Gates MRI partnership continues to explore TB applications, though no recent development has been publicly reported [3] [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5